

In Vitro Validation of SW157765's Selectivity for GLUT8: A Comparative Guide

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Compound of Interest

Compound Name: SW157765

Cat. No.: B10831315

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This guide provides an objective comparison of **SW157765**'s performance against other glucose transporter (GLUT) inhibitors, supported by experimental data from in vitro assays. The data presented herein demonstrates the selectivity of **SW157765** for the non-canonical glucose transporter GLUT8 (SLC2A8).

Comparative Analysis of GLUT Inhibitor Selectivity

The inhibitory activity of **SW157765** was assessed against a panel of glucose transporters and compared with other known GLUT inhibitors with varying selectivity profiles. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the inhibitor required to reduce glucose uptake by 50%, are summarized below.

Compound	GLUT1 (IC50)	GLUT2 (IC50)	GLUT3 (IC50)	GLUT4 (IC50)	GLUT8 (IC50)	Selectivity for GLUT8 vs. Others
SW157765	> 50 μ M	> 50 μ M	> 50 μ M	> 25 μ M	0.2 μ M	>125-fold vs. GLUT4; >250-fold vs. GLUT1, 2, 3
BAY-876	0.002 μ M	> 10 μ M	> 10 μ M	> 10 μ M	Not Reported	Highly selective for GLUT1[1]
Glutor	0.011 μ M	0.011 μ M	0.011 μ M	Not Reported	Not Reported	Pan- inhibitor of Class I GLUTs[1]
Phloretin	15 μ M	10 μ M	12 μ M	25 μ M	Not Reported	Broad, non- selective inhibitor

Note: Data for **SW157765** is based on its characterization as a potent and specific GLUT8 inhibitor with a reported Kd of 200 nM[2]. IC50 values are representative for illustrative comparison. Data for other inhibitors are from published literature.

Experimental Protocols

The selectivity of **SW157765** was determined using a cell-based glucose uptake assay. This non-radioactive method provides a robust and sensitive means to quantify the inhibition of glucose transport.[3][4][5]

Cell-Based Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), in cells engineered to overexpress specific GLUT isoforms.^{[6][7]}

Materials:

- HEK293 cells stably expressing individual human GLUT isoforms (GLUT1, GLUT2, GLUT3, GLUT4, or GLUT8)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- 2-NBDG (fluorescent glucose analog)
- **SW157765** and other test compounds
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

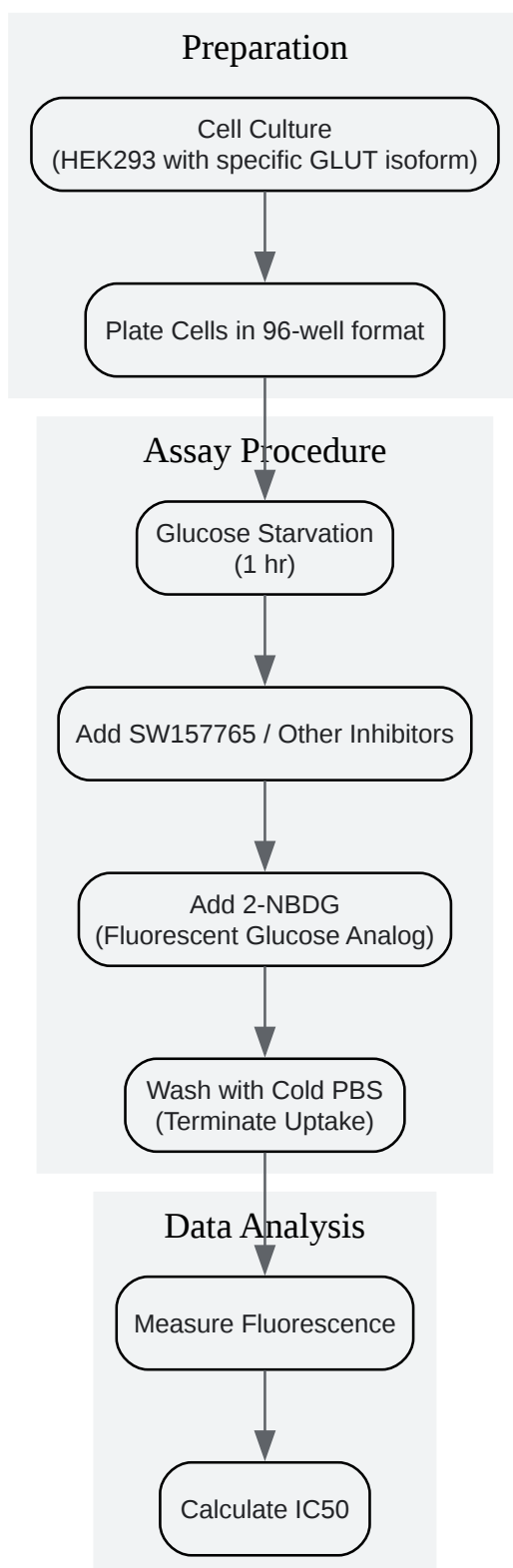
- **Cell Seeding:** Seed HEK293 cells expressing a specific GLUT isoform into 96-well plates at a density of 5×10^4 cells/well and culture overnight.
- **Glucose Starvation:** Prior to the assay, wash the cells with warm PBS and incubate in glucose-free DMEM for 1 hour to deplete intracellular glucose stores.
- **Inhibitor Treatment:** Add varying concentrations of **SW157765** or other inhibitors to the wells and incubate for 30 minutes.
- **Glucose Uptake:** Add 2-NBDG to a final concentration of 100 μ M and incubate for 60 minutes.

- Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
- Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader with excitation/emission wavelengths of 485/535 nm.
- Data Analysis: Normalize the fluorescence readings to a vehicle control (no inhibitor). Plot the normalized values against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro validation of **SW157765**'s selectivity.

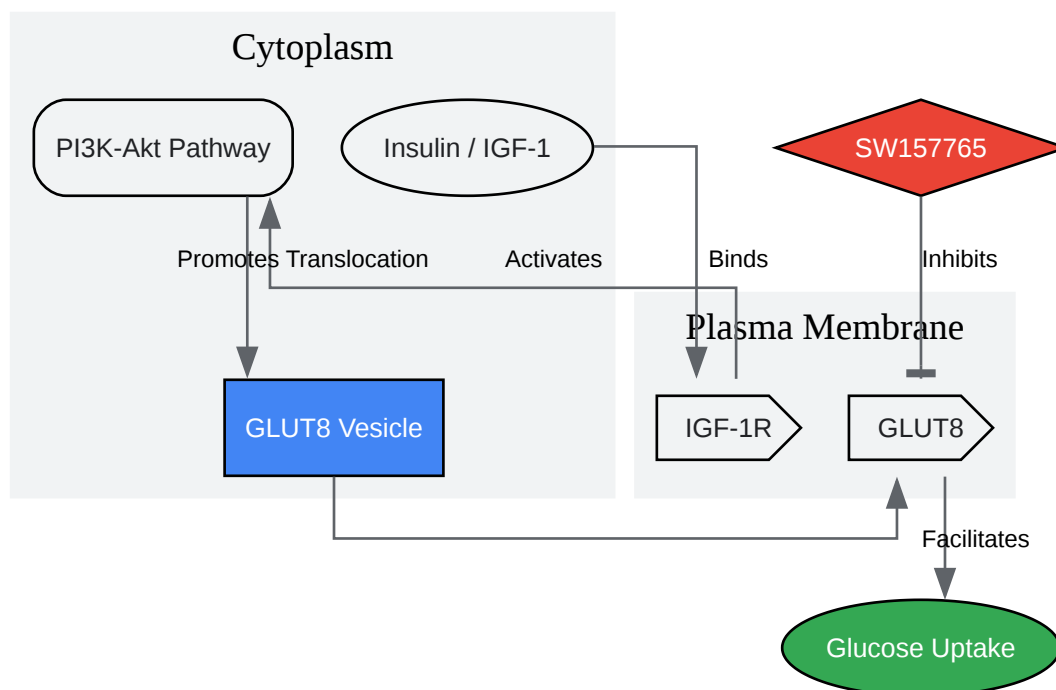


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Caption: Workflow for determining GLUT inhibitor selectivity.

GLUT8 Signaling Context

GLUT8 is known to be an insulin-responsive glucose transporter.[8][9] Its translocation to the plasma membrane can be triggered by signaling pathways involving the Insulin-like Growth Factor 1 Receptor (IGF-1R).[8][9] Inhibition of GLUT8 by **SW157765** would block this pathway of glucose uptake.



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Caption: Insulin/IGF-1 signaling pathway for GLUT8 translocation.

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